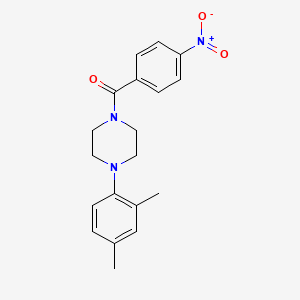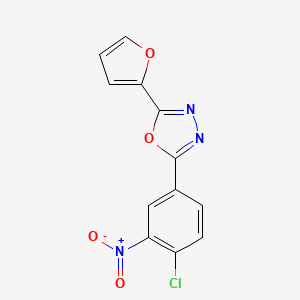![molecular formula C7H9N3OS2 B5798889 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ATDA, is a synthetic compound that belongs to the group of thiadiazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
作用机制
The exact mechanism of action of ATDA is not fully understood. However, it has been suggested that ATDA exerts its pharmacological effects by modulating various signaling pathways in the body. For example, ATDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Moreover, ATDA has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
ATDA has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the growth of various bacterial and fungal strains. Moreover, ATDA has been shown to possess potent antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Additionally, ATDA has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of using ATDA in lab experiments is its wide range of pharmacological activities. Moreover, ATDA is relatively easy to synthesize and has a good yield. However, one of the limitations of using ATDA in lab experiments is its potential toxicity. Therefore, it is important to conduct further toxicological studies to determine the safety of ATDA.
未来方向
There are several future directions for research on ATDA. Firstly, further studies are needed to elucidate the exact mechanism of action of ATDA. Secondly, more studies are needed to determine the safety and toxicity of ATDA. Thirdly, further studies are needed to explore the potential applications of ATDA in the treatment of various diseases. Finally, more studies are needed to optimize the synthesis method of ATDA to improve its yield and purity.
Conclusion:
In conclusion, ATDA is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Moreover, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. However, further studies are needed to elucidate the exact mechanism of action of ATDA, determine its safety and toxicity, and explore its potential applications in the treatment of various diseases.
合成方法
The synthesis of ATDA involves the reaction of allyl isothiocyanate with 2-amino-1,3,4-thiadiazole in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound, ATDA. The overall yield of the synthesis is around 60%.
科学研究应用
ATDA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Moreover, ATDA has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
属性
IUPAC Name |
N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h3H,1,4H2,2H3,(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUBKKHHLHJZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Prop-2-EN-1-ylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)

![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)
![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)


![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)

